molecular formula C8H8N2O4 B029004 Methyl 2-amino-3-nitrobenzoate CAS No. 57113-91-4

Methyl 2-amino-3-nitrobenzoate

Cat. No. B029004
CAS RN: 57113-91-4
M. Wt: 196.16 g/mol
InChI Key: HDCLJQZLTMJECA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-nitrobenzoate is an organic compound that has been the subject of various chemical studies due to its interesting chemical and physical properties. This compound is synthesized through a simple Fischer esterification reaction, an experiment designed for introductory organic chemistry courses. The synthesis is a one-pot reaction, demonstrating the compound's accessibility for educational purposes and research. It highlights the compound's significance in the field of organic chemistry and its potential as a stepping stone for more complex chemical studies (Kam, Levonis, & Schweiker, 2020).

Synthesis Analysis

The synthesis of Methyl 2-amino-3-nitrobenzoate can be achieved through the Fischer esterification process. This reaction is relatively simple and can produce a workable yield within an hour. The product, a bright-yellow solid, is purified using liquid–liquid extraction, a process easily monitored by a color change. This synthesis method is not only effective for producing Methyl 2-amino-3-nitrobenzoate but also serves as an educational tool for demonstrating esterification and purification techniques in organic chemistry (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-3-nitrobenzoate has been studied through various analytical techniques, including 1H and 13C NMR spectroscopy and thin-layer chromatography. These methods provide detailed insights into the compound's structure, helping to understand its chemical behavior and interactions. The analysis reveals the compound's unique characteristics, making it a subject of interest for further research and application in organic chemistry (Kam, Levonis, & Schweiker, 2020).

Scientific Research Applications

  • Gas Chromatography Applications : A method for determining 2-methyl-3-nitrobenzoic acid by gas chromatography is practical and reliable for higher purity and boiler matter analysis in research and production (Xue & Nan, 2002).

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives such as Methyl 3-methyl-4-(1-oxobuthyl) aminobenzoate and Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate (Xiao, 2007).

  • Hydrogen-Bonded Structures : Studies on hydrogen-bonded chains of rings in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have been conducted to understand molecular structures and interactions (Portilla et al., 2007).

  • Organic Synthesis and Drug Discovery : It's utilized in synthesizing 2-methylindole-4-carboxylic acid and related compounds, applicable in organic synthesis and drug discovery (Ames & Ribeiro, 1976).

  • Improved Nitration Method : An improved nitration method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate yields high efficiency and can be used continuously for production (Li-jun, 2008).

  • Green Chemistry Processes : A new green nitration process for 5-methyl-2-nitrobenzoic acid synthesis offers high substrate selectivity and easier reaction rate control (Mei et al., 2018).

  • Visual Organic Chemistry Education : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester can be performed in a one-pot reaction, useful for educational purposes in organic chemistry (Kam et al., 2020).

  • Pharmaceutical Applications : The compound is involved in the synthesis of pharmaceuticals such as chlorantraniliprole and lenalidomide, demonstrating its relevance in drug development (Yi-fen et al., 2010; Yin, 2013).

  • Environmental Impact : Studies have explored the microbial transformation of nitroaromatic compounds in sewage effluent, relevant to environmental chemistry and waste management (Hallas & Alexander, 1983).

  • Anti-Leishmanial Activity : New nitroaromatic compounds, including derivatives of methyl 2-amino-3-nitrobenzoate, show promising anti-leishmanial activity, beneficial for developing veterinary medicines (Dias et al., 2015).

Safety And Hazards

“Methyl 2-amino-3-nitrobenzoate” may cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin, eyes, or clothing .

Future Directions

“Methyl 2-amino-3-nitrobenzoate” is an intermediate in the preparation of Candesartan , a medication used to treat high blood pressure and heart failure. This suggests potential future directions in pharmaceutical applications.

Relevant Papers

A paper titled “Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique” discusses a sensitive, cost-effective, reproducible HPLC method for the quantitative determination of genotoxic impurity methyl 2-amino-3-nitrobenzoate present in candesartan cilexetil drug substance .

properties

IUPAC Name

methyl 2-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLJQZLTMJECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345810
Record name Methyl 2-amino-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-nitrobenzoate

CAS RN

57113-91-4
Record name Benzoic acid, 2-amino-3-nitro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=57113-91-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

2-amino-3-nitrobenzoic acid 1 (5 g, 27.4 mmol) was dissolved in methanol (100 mL) and con H2SO4 was added. The mixture was heated at 100° C. for 12 h, concentrated to dryness and suspended in H2O (50 mL). The mixture was extracted with CH2Cl2 (50 mL), dried (MgSO4) and concentrated. The crude residue was purified by flash chromatography to give 11 (5.1 g, 95% yield).
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95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium methoxide (1.50 g, 27.7 mmol) was added to a solution of methyl-2-(acetylamino)-3-nitrobenzoate (1.0 g, 4.2 mmol) in MeOH (30 ml) and the mixture stirred at ambient temperature under nitrogen for 16 h. The reaction was cautiously acidified with concentrated hydrochloric acid then heated at reflux overnight, followed by evaporation and re-evaporation by toluene (2×30 ml). The residue was treated with CH2Cl2 (50 ml), the insoluble material removed through filtration and the filtrate reduced in vacuo. The residue was purified by flash column chromatography [SiO2, EtOAc-hexane (1:4, 1:0)] affording methyl-2-amino-3-nitrobenzoate (535 mg) as a bright yellow solid.
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1.5 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-3-nitro-benzoic acid (6 g, 33 mmol) in methanol (20 mL), an ethereal solution of diazomethane gas was added until the staring material is completely consumed. The reaction mixture was then evaporated under reduced pressure. The crude solid obtained was purified by flash column chromatography using 5% ethylacetate & hexane as an eluent, to obtain the required product as a yellow coloured solid.
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6 g
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Synthesis routes and methods V

Procedure details

18 g (99 mmol) of the compound from Example 1 b) are stirred under reflux in 200 ml of methanol with 20 ml of thionyl chloride for 48 h. The reaction solution is evaporated in a rotary evaporator, the residue is taken up in 400 ml of satd. Na2CO3 solution, the solution is extracted 3 times with EA, and the combined organic phases are washed with dilute Na2CO3 solution and satd. NaCl solution, dried over Na2SO4 and concentrated. Chromatography on SiO2 with EA/Hep 9:1 and 7:3 yields 11.5 g of the title compound.
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18 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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